4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-((Furan-2-ylmethylene)amino)-N,N-dimethylbenzenesulfonamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Furan-2-ylmethylene)amino)-N,N-dimethylbenzenesulfonamide typically involves the condensation reaction between furan-2-carbaldehyde and N,N-dimethylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-((Furan-2-ylmethylene)amino)-N,N-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating bacterial infections and other diseases.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-((Furan-2-ylmethylene)amino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the synthesis of essential proteins by binding to the bacterial ribosome, thereby preventing bacterial growth and proliferation . The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-((Furan-2-ylmethylene)amino)benzenesulfonamide
- 4-((Furan-2-ylmethylene)amino)-N-methylbenzenesulfonamide
- 4-((Furan-2-ylmethylene)amino)-N,N-diethylbenzenesulfonamide
Uniqueness
4-((Furan-2-ylmethylene)amino)-N,N-dimethylbenzenesulfonamide stands out due to its unique combination of the furan ring and the N,N-dimethylsulfonamide group, which enhances its biological activity and stability compared to other similar compounds .
Properties
CAS No. |
30822-00-5 |
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Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-(furan-2-ylmethylideneamino)-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(16,17)13-7-5-11(6-8-13)14-10-12-4-3-9-18-12/h3-10H,1-2H3 |
InChI Key |
HUROFKDWBYHJBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=CC=CO2 |
Origin of Product |
United States |
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